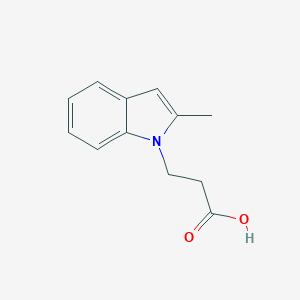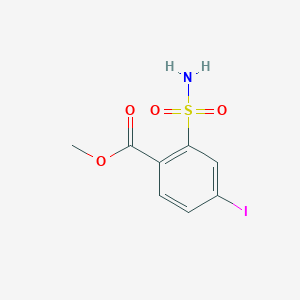![molecular formula C10H16N2O B183800 2-[(3-Pyridinylmethyl)amino]-1-butanol CAS No. 869942-14-3](/img/structure/B183800.png)
2-[(3-Pyridinylmethyl)amino]-1-butanol
Descripción general
Descripción
2-[(3-Pyridinylmethyl)amino]-1-butanol, commonly known as 2-PAM, is an organic compound with a broad range of applications in scientific research. It is a colorless liquid with a pyridine-like odor, and is a derivative of the amino acid alanine. 2-PAM is used as a reagent in the synthesis of organic compounds, as an intermediate in the production of pharmaceuticals, and as a biochemical and physiological agent in laboratory experiments. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-[(3-Pyridinylmethyl)amino]-1-butanol involves the reaction of 3-pyridinemethanamine with 1-chlorobutane followed by reduction of the resulting imine.
Starting Materials
3-pyridinemethanamine, 1-chlorobutane, Sodium borohydride (NaBH4), Methanol (MeOH), Acetic acid (CH3COOH), Sodium hydroxide (NaOH), Ethyl acetate (EtOAc)
Reaction
Step 1: Dissolve 3-pyridinemethanamine (1.0 eq) in methanol (MeOH) and add acetic acid (CH3COOH) to the solution. Stir the mixture at room temperature for 10 minutes., Step 2: Add 1-chlorobutane (1.1 eq) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Add sodium hydroxide (NaOH) solution to the reaction mixture to adjust the pH to 8-9., Step 4: Extract the product with ethyl acetate (EtOAc) and wash with water., Step 5: Dry the organic layer with anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure., Step 6: Dissolve the crude product in methanol (MeOH) and add sodium borohydride (NaBH4) to the solution. Stir the mixture at room temperature for 2 hours., Step 7: Quench the reaction with water and extract the product with ethyl acetate (EtOAc)., Step 8: Wash the organic layer with water and dry with anhydrous sodium sulfate (Na2SO4)., Step 9: Concentrate the product under reduced pressure to obtain 2-[(3-Pyridinylmethyl)amino]-1-butanol as a white solid.
Aplicaciones Científicas De Investigación
2-PAM is widely used in scientific research due to its versatile properties. It is a reagent in the synthesis of organic compounds, and has been used in the synthesis of a variety of drugs, such as anti-inflammatory agents, antibiotics, and anti-cancer agents. It is also used as an intermediate in the production of pharmaceuticals, such as anticonvulsants, antipsychotics, and muscle relaxants. Additionally, 2-PAM is used in laboratory experiments as a biochemical and physiological agent.
Mecanismo De Acción
2-PAM is believed to act as an agonist at the nicotinic acetylcholine receptor, which is a type of receptor found in the central and peripheral nervous systems. This receptor is involved in the transmission of nerve impulses and has been linked to a variety of physiological processes, such as muscle contraction, learning, and memory. By acting as an agonist at this receptor, 2-PAM is thought to increase the excitability of neurons and enhance the transmission of nerve impulses.
Efectos Bioquímicos Y Fisiológicos
2-PAM has been found to have a variety of biochemical and physiological effects. For example, it has been shown to stimulate the release of acetylcholine, a neurotransmitter involved in learning and memory. Additionally, it has been found to increase the activity of certain enzymes, such as choline acetyltransferase, which is involved in the synthesis of acetylcholine. 2-PAM has also been found to have anticonvulsant, muscle relaxant, and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-PAM has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and can be synthesized in a two-step process. Additionally, it is a versatile reagent that can be used in the synthesis of a variety of organic compounds, and as an intermediate in the production of pharmaceuticals. However, there are some limitations to using 2-PAM in laboratory experiments. It is a highly reactive compound, and must be handled with care to avoid potential safety hazards. Additionally, it has a relatively short shelf life and must be stored in an airtight container to maintain its potency.
Direcciones Futuras
There are a number of potential future directions for the use of 2-PAM in scientific research. For example, it could be used in the development of new drugs and pharmaceuticals, as well as in the synthesis of new organic compounds. Additionally, it could be used to further explore the mechanism of action of nicotinic acetylcholine receptors, and to develop new treatments for diseases and disorders associated with these receptors. Furthermore, 2-PAM could be used to investigate the biochemical and physiological effects of other compounds, and to develop new methods of drug delivery.
Propiedades
IUPAC Name |
2-(pyridin-3-ylmethylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-10(8-13)12-7-9-4-3-5-11-6-9/h3-6,10,12-13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEYJPLETFKZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405999 | |
| Record name | 2-[(3-pyridinylmethyl)amino]-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Pyridinylmethyl)amino]-1-butanol | |
CAS RN |
869942-14-3 | |
| Record name | 1-Butanol, 2-[(3-pyridinylmethyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-pyridinylmethyl)amino]-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



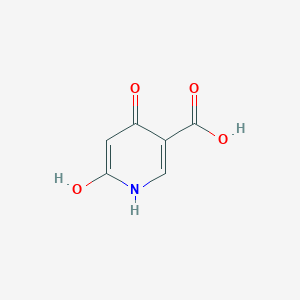
![3,3'-Bibenzo[b]thiophene](/img/structure/B183720.png)
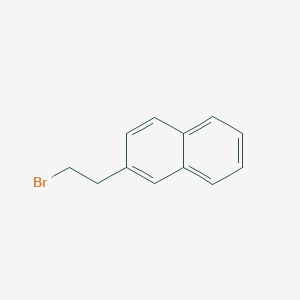
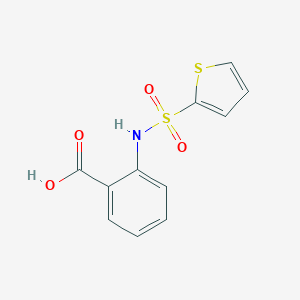
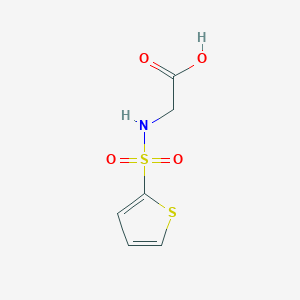
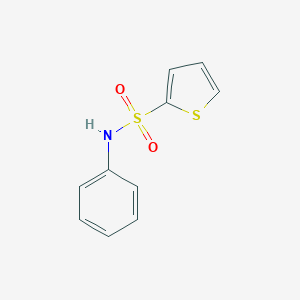

![3-Azabicyclo[3.3.1]nonan-7-ylmethanol](/img/structure/B183734.png)
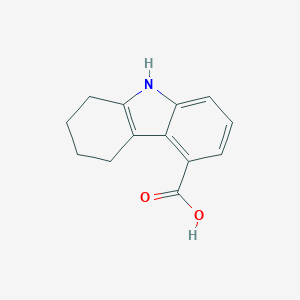
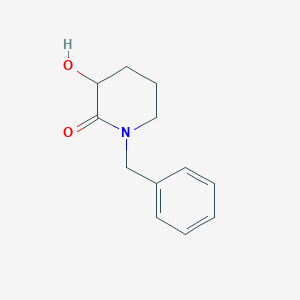
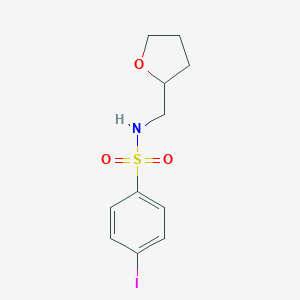
![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)
